3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrolo[3,4-c]pyridine core, which is fused with a dioxo group, and an indole moiety attached to a propanamide chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-c]pyridine Core: This step involves the cyclization of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions to form the pyrrolo[3,4-c]pyridine core.
Introduction of the Dioxo Group: The dioxo group is introduced through an oxidation reaction using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Indole Moiety: The indole moiety is attached to the pyrrolo[3,4-c]pyridine core via a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Formation of the Propanamide Chain: The final step involves the formation of the propanamide chain through an amidation reaction using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); typically carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, reduction may yield hydroxy derivatives, and substitution may yield halogenated or nucleophilic derivatives.
Scientific Research Applications
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes involved in disease processes, such as kinases or proteases.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, such as G-protein coupled receptors or ion channels.
Interference with Signaling Pathways: The compound may interfere with key signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- **3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide
- **3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]butanamide
- **3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]pentanamide
Uniqueness
The uniqueness of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide lies in its specific structural features, such as the combination of the pyrrolo[3,4-c]pyridine core with the indole moiety and the propanamide chain. These structural features confer unique chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)indol-4-yl]propanamide |
InChI |
InChI=1S/C23H24N4O3/c1-15(2)7-11-26-12-8-17-19(4-3-5-20(17)26)25-21(28)9-13-27-22(29)16-6-10-24-14-18(16)23(27)30/h3-6,8,10,12,14-15H,7,9,11,13H2,1-2H3,(H,25,28) |
InChI Key |
IWRPANQZIHJAPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CCN3C(=O)C4=C(C3=O)C=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.